molecular formula C20H22ClFN2O3S B2541439 N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-69-0

N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2541439
CAS No.: 1021074-69-0
M. Wt: 424.92
InChI Key: JLGJBHMXULMRFC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which are structurally similar to N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, has shown promising antibacterial potentials. These compounds, through a series of synthetic transformations, have been tested against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Among the synthesized compounds, one bearing a 2-methylphenyl group exhibited the most significant activity as a growth inhibitor of these bacterial strains, suggesting potential applications in developing new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition

Another research avenue for similar compounds includes their role in enzyme inhibition. Studies have explored the synthesis of N-substituted derivatives of acetamide with varying functional groups, aiming to evaluate their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). Such studies contribute to the development of potential therapeutic agents for diseases where enzyme dysregulation is a key factor. Some compounds in these categories have demonstrated promising activity, making them candidates for further pharmacological evaluation (Khalid et al., 2014).

Anticancer Activity

Compounds related to this compound have also been synthesized and evaluated for their anticancer activity. For instance, novel sulfonamide derivatives have been tested against breast and colon cancer cell lines, with some showing significant cytotoxic activity. This research direction is crucial for discovering new chemotherapeutic agents with potentially lower side effects and better efficacy profiles (Ghorab et al., 2015).

Drug Development and Synthesis

Moreover, the structural complexity and versatility of compounds like this compound make them valuable in the synthesis of new drug candidates. For example, modifications and optimizations of similar compounds have led to the identification of new anti-epileptic drug candidates, showcasing the potential of these chemical frameworks in contributing to diverse therapeutic areas (Tanaka et al., 2019).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-18(21)6-4-7-19(14)23-20(25)13-16-5-2-3-12-24(16)28(26,27)17-10-8-15(22)9-11-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJBHMXULMRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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